8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable compound for scientific research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Amination: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction using a diethylaminoethyl halide.
Methylation: The methyl group at the 3-position is introduced through a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino or alkyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor agonist/antagonist.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate for various diseases.
Biology: The compound is used in studies related to cell signaling, metabolic pathways, and molecular interactions.
Industrial Chemistry: It is explored for its potential use in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases.
Theobromine (3,7-dimethylxanthine): Found in chocolate and has mild stimulant effects.
Uniqueness
8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theophylline, and theobromine, this compound has a diethylaminoethyl group, which may enhance its interaction with certain biological targets and improve its pharmacokinetic profile.
Properties
Molecular Formula |
C15H26N6O2 |
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Molecular Weight |
322.41 g/mol |
IUPAC Name |
8-[2-(diethylamino)ethylamino]-3-methyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C15H26N6O2/c1-5-9-21-11-12(19(4)15(23)18-13(11)22)17-14(21)16-8-10-20(6-2)7-3/h5-10H2,1-4H3,(H,16,17)(H,18,22,23) |
InChI Key |
AJKDZPLHPRQBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(N=C1NCCN(CC)CC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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